molecular formula C13H21NO B1419743 5-Methyl-2-[(2-methylpentyl)oxy]aniline CAS No. 946773-54-2

5-Methyl-2-[(2-methylpentyl)oxy]aniline

Cat. No. B1419743
M. Wt: 207.31 g/mol
InChI Key: ZIJXNXVRQIXBOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-[(2-methylpentyl)oxy]aniline, also known as 5-Me-2-MPA, is an aromatic amine compound with a wide range of applications in scientific research. It has been used in a variety of studies, from drug delivery to biochemistry and physiology.

Scientific Research Applications

  • Antimicrobial and Antitumor Activities : A study by Edrees, Farghaly, El‐Hag, & Abdalla (2010) investigated a series of compounds, including those derived from aniline, for their antimicrobial, antitumor, and 5α-reductase inhibitor activities. Some of these compounds exhibited moderate antibacterial and antifungal activities, and a few showed significant cytotoxic activities against human tumor cell lines.

  • Reactions with Ozone : Research by Tekle-Röttering et al. (2016) explored the reactivity of anilines, including substituted anilines, with ozone. They found that these compounds are readily degraded in ozonation, indicating potential applications in environmental remediation or wastewater treatment.

  • Organic Synthesis and Chemical Reactions : Candeloro & Bowie (1978) discussed the synthesis of various organic compounds through reactions involving anilines, demonstrating the utility of anilines in creating complex organic structures.

  • Catalysis in Chemical Reactions : Rao et al. (2014) investigated the use of a complex derived from aniline as a catalyst for Suzuki-Miyaura C-C coupling reactions. This study highlights the role of aniline derivatives in facilitating important chemical transformations.

  • Fluorescence Sensing : In a study by Song et al. (2019), metal-organic frameworks constructed with aniline derivatives were found to exhibit selective fluorescence quenching response to aniline. This suggests potential applications in sensing and detection technologies.

  • Synthesis of Medicinal Compounds : Dotsenko et al. (2019) discussed the synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives using aniline, highlighting its role in pharmaceutical synthesis.

  • Environmental Applications in Water Treatment : Onuska, Comba, & Harrison (1976) studied the mass spectra of various aniline derivatives, suggesting potential applications in environmental monitoring and water treatment processes.

properties

IUPAC Name

5-methyl-2-(2-methylpentoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-4-5-11(3)9-15-13-7-6-10(2)8-12(13)14/h6-8,11H,4-5,9,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJXNXVRQIXBOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)COC1=C(C=C(C=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-[(2-methylpentyl)oxy]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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